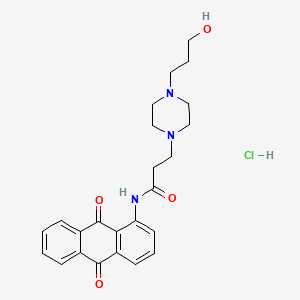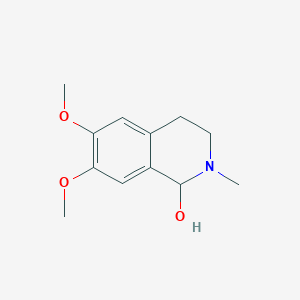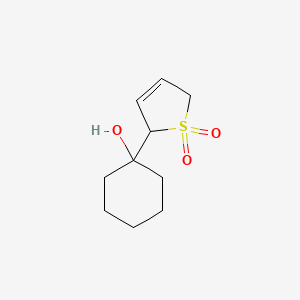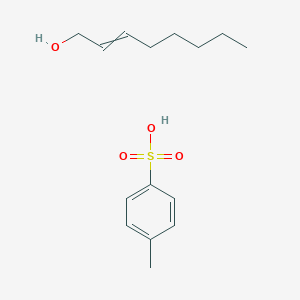
2,4-Dibromophenyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromophenyl prop-2-enoate is an organic compound with the molecular formula C9H8Br2O2 It is a derivative of phenyl prop-2-enoate, where two bromine atoms are substituted at the 2 and 4 positions of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromophenyl prop-2-enoate typically involves the bromination of phenyl prop-2-enoate. One common method is the electrophilic addition of bromine to the double bond of phenyl prop-2-enoate, followed by substitution reactions to introduce the bromine atoms at the desired positions on the phenyl ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature and bromine concentration, are crucial for optimizing yield and purity.
化学反応の分析
Types of Reactions
2,4-Dibromophenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the bromine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenyl prop-2-enoates.
科学的研究の応用
2,4-Dibromophenyl prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism by which 2,4-Dibromophenyl prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,4-Dibromophenol: Similar in structure but lacks the prop-2-enoate group.
2,4-Dibromophenyl acetate: Similar but with an acetate group instead of the prop-2-enoate group.
2,4-Dibromophenyl propionate: Similar but with a propionate group instead of the prop-2-enoate group.
Uniqueness
2,4-Dibromophenyl prop-2-enoate is unique due to the presence of both bromine atoms and the prop-2-enoate group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that may not be achievable with other similar compounds.
特性
CAS番号 |
116763-59-8 |
|---|---|
分子式 |
C9H6Br2O2 |
分子量 |
305.95 g/mol |
IUPAC名 |
(2,4-dibromophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H6Br2O2/c1-2-9(12)13-8-4-3-6(10)5-7(8)11/h2-5H,1H2 |
InChIキー |
KVJDDEUARPLINY-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OC1=C(C=C(C=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)


![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)

![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)

![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)

![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)

